3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several interesting substructures, including a benzo[d][1,3]dioxol-5-yl group , a 1,2,4-oxadiazol-5-yl group, and a 2H-chromen-2-one group. These groups are common in many bioactive compounds and could potentially confer interesting properties to the compound.
Molecular Structure Analysis
The molecular structure of similar compounds has been established by single crystal X-ray crystallographic analysis . This technique allows for a detailed view of the molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the compound 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane has been characterized by various spectroscopic techniques, including multinuclear NMR, IR, and mass spectrometry .Scientific Research Applications
Antimicrobial Activity
A significant application of compounds similar to 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-8-ethoxy-2H-chromen-2-one is in antimicrobial activity. Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013). Furthermore, another study synthesized derivatives that showed broad-spectrum antibacterial activity against both gram-positive and gram-negative bacterial strains (Velpula, Banothu, Gali, Sargam, & Bavantula, 2015).
Antioxidant Properties
Compounds structurally related to 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-8-ethoxy-2H-chromen-2-one demonstrate considerable antioxidant activities. For instance, a study on the coumarin derivative showed high antioxidant activities with significant scavenging activity (Abd-Almonuim, Mohammed, & Al-khalifa, 2020). Another research synthesized novel derivatives that exhibited potent antioxidant activities (Rabie, Tantawy, & Badr, 2016).
Synthesis and Characterization
The synthesis and spectral characterization of such compounds are crucial for understanding their properties and potential applications. For example, the preparation and characterization of certain derivatives in dioxin-ethanol medium were performed, providing insights into their structural properties (Mahmoud, Abou-Elmagd, Derbala, Hekal, 2012). Another study on the reactions of 3-aminoisoxazolo[4,5-c]coumarin with benzoyl chloride highlighted the chemical versatility of such compounds (Sosnovskikh, Moshkin, Kornev, & Kodess, 2011).
Fluorescence Study
Fluorescence studies of compounds related to 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-8-ethoxy-2H-chromen-2-one reveal potential for applications in light-emitting materials. A study described the synthesis and fluorescence efficiency of certain derivatives, indicating their capability to emit blue light, which could be relevant in optical applications (Mahadevan, Masagalli, Harishkumar, & Kumara, 2014).
Antitubercular Activity
There is evidence that compounds with structures similar to 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-8-ethoxy-2H-chromen-2-one can have antitubercular properties. A study synthesized and evaluated oxadiazole-coumarin-triazole hybrids for their antimycobacterial activity against Mycobacterium tuberculosis, with some derivatives showing promising activity (Ambekar, Mohan, Shirahatti, Kumar, Rangappa, Mohan, Basappa, Kotresh, & Rangappa, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O6/c1-2-24-15-5-3-4-11-8-13(20(23)27-17(11)15)19-21-18(22-28-19)12-6-7-14-16(9-12)26-10-25-14/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUQRVCHKOUESB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.